
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3 and its molecular weight is 409.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, a benzamide moiety, and a pyridazinone derivative. This unique composition suggests potential therapeutic applications, particularly in the field of medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C23H24FN3O3, and it has a molecular weight of 409.5 g/mol. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's binding affinity to biological targets, improving its pharmacological efficacy.
Property | Value |
---|---|
Molecular Formula | C23H24FN3O3 |
Molecular Weight | 409.5 g/mol |
CAS Number | 921850-54-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes linked to various disease processes, including cancer.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering cellular signaling pathways.
The mechanism is still under investigation, but preliminary studies suggest that the compound may modulate cellular processes involved in proliferation and apoptosis.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. It has been suggested that its structural components allow for selective targeting of cancerous cells.
- Neuroprotective Effects : Some derivatives have demonstrated potential in treating neurodegenerative diseases by inhibiting enzymes like butyrylcholinesterase (BuChE), which is linked to Alzheimer's disease.
Case Studies
A recent study explored the effectiveness of pyridazinone derivatives in modulating myc oncogene activity, which is crucial in cancer development. The findings indicated that these compounds could significantly reduce cell proliferation in myc-overexpressing cells, highlighting their potential as anticancer agents .
Another investigation focused on the selectivity of similar compounds against BuChE and acetylcholinesterase (AChE). Results showed that certain derivatives exhibited high selectivity toward BuChE with IC50 values ranging from 5.07 µM to 81.16 µM, indicating their potential for developing new treatments for Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-methoxy-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1-yl]ethyl}benzamide | Methoxy group instead of butoxy | Analgesic and anti-inflammatory |
N-(4-chlorophenyl)-2-(pyridazinone) | Lacks benzamide structure | Antidepressant properties |
3-methyl-N-{2-[3-(phenyl)-5-oxo-pyridazine]} | Methyl substitution on pyridazine | Potential anti-cancer activity |
Q & A
Q. What synthetic routes are recommended for 4-butoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and what challenges arise in optimizing yield?
Basic
The synthesis typically involves multi-step reactions:
Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group .
Ethyl Linker Attachment : Alkylation or nucleophilic substitution to connect the pyridazinone to the ethylenediamine bridge .
Benzamide Coupling : Amide bond formation using coupling agents like EDCI/HOBt with 4-butoxybenzoic acid .
Key Challenges : Competing side reactions (e.g., over-alkylation), low solubility of intermediates, and purification difficulties due to structural similarity by-products. Use HPLC and column chromatography for isolation .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced
Discrepancies may stem from:
- Metabolic Instability : Phase I/II metabolism (e.g., hydrolysis of the butoxy group or pyridazinone oxidation). Mitigate via metabolic stability assays (e.g., liver microsome studies) .
- Bioavailability Issues : Poor solubility or membrane permeability. Use logP/logD analysis and formulations like nanoemulsions .
- Species-Specific Target Affinity : Validate target binding (e.g., receptor KD measurements) across species using SPR or ITC .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Basic
- NMR (1H/13C) : Confirm substituent positions (e.g., 4-fluorophenyl vs. regioisomers) and amide bond formation .
- HPLC-MS : Detect impurities (<0.5%) and verify molecular weight (expected MW: ~437 g/mol) .
- XRPD : Assess crystallinity, especially for polymorph screening during formulation .
Q. What computational methods predict this compound’s interaction with biological targets?
Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to hypothesized targets (e.g., kinases or GPCRs) .
- MD Simulations : Evaluate stability of ligand-target complexes over 100+ ns to identify critical binding residues .
- QSAR Models : Correlate substituent effects (e.g., butoxy chain length) with activity trends from analogous benzamide derivatives .
Q. How do structural modifications (e.g., substituents on the benzamide or pyridazinone) influence biological activity?
Advanced
- Butoxy Group : Longer alkoxy chains (e.g., butoxy vs. ethoxy) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .
- 4-Fluorophenyl Substitution : Fluorine’s electron-withdrawing effect increases metabolic stability and target affinity compared to methoxy analogs .
- Pyridazinone Oxidation State : The 6-oxo group is critical for hydrogen bonding with enzymatic targets (e.g., HDACs) .
Q. How should researchers address contradictory solubility data reported in different solvents?
Advanced
- Solvent Polarity Analysis : Compare solubility in DMSO (high) vs. aqueous buffers (low) using shake-flask methods .
- pH-Dependent Studies : Test solubility at physiological pH (7.4) and gastric pH (1.2) to guide formulation .
- Co-Solvent Screening : Identify excipients (e.g., PEG 400) that enhance solubility without destabilizing the compound .
Q. What in vitro assays are recommended for preliminary toxicity profiling?
Basic
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 > 50 µM suggests safety) .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk .
- Ames Test : Screen for mutagenicity using TA98 and TA100 strains .
Q. What strategies improve this compound’s bioavailability for in vivo studies?
Advanced
- Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) to bypass first-pass metabolism .
Q. What is the hypothesized mechanism of action based on structural analogs?
Basic
The compound likely inhibits enzymes (e.g., HDACs or kinases) via:
- Pyridazinone Binding : Coordination with catalytic metal ions (e.g., Zn²⁺ in HDACs) .
- Benzamide Interaction : Hydrophobic pocket occupancy in target proteins, as seen in analogous HDAC inhibitors .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Advanced
- Reaction Exotherms : Optimize temperature control during amide coupling to prevent decomposition .
- Catalyst Cost : Replace Pd-based catalysts with cheaper alternatives (e.g., Ni) for pyridazinone functionalization .
- Purification at Scale : Switch from column chromatography to recrystallization or continuous flow methods .
Properties
IUPAC Name |
4-butoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-2-3-16-30-20-10-6-18(7-11-20)23(29)25-14-15-27-22(28)13-12-21(26-27)17-4-8-19(24)9-5-17/h4-13H,2-3,14-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTKJAKXDCLTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.